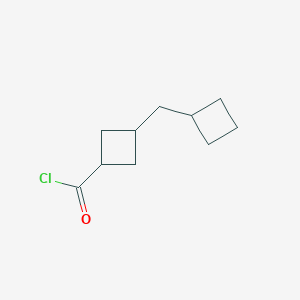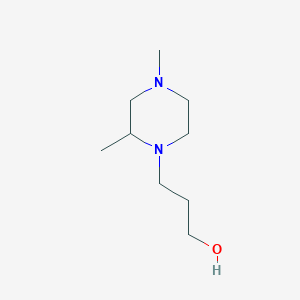
3-(2,4-Dimethylpiperazin-1-YL)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of a 2,4-dimethylpiperazine moiety attached to a propanol group. It has various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol typically involves the reaction of 2,4-dimethylpiperazine with an appropriate alkylating agent. One common method is the reaction of 2,4-dimethylpiperazine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) at room temperature, yielding the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated derivatives.
Applications De Recherche Scientifique
3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-ol: Similar in structure but with a methyl group at a different position.
3-(Piperidin-1-yl)propan-1-ol: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-(2,4-Dimethylpiperazin-1-yl)propan-1-ol is unique due to the presence of two methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
Propriétés
Numéro CAS |
91551-60-9 |
|---|---|
Formule moléculaire |
C9H20N2O |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
3-(2,4-dimethylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-9-8-10(2)5-6-11(9)4-3-7-12/h9,12H,3-8H2,1-2H3 |
Clé InChI |
PZLAWOKUXXHMHH-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1CCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)


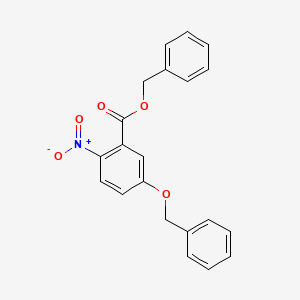
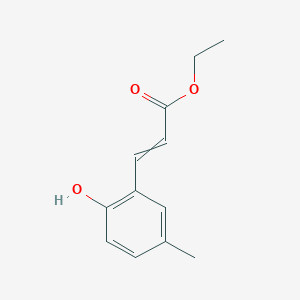
![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
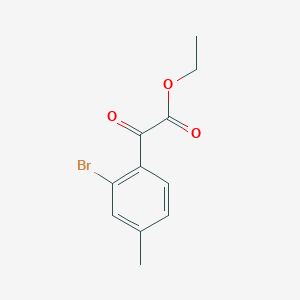
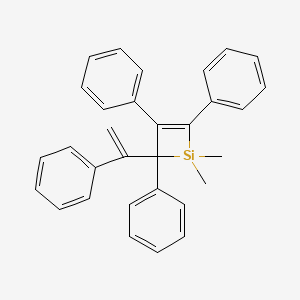
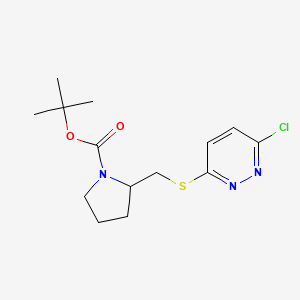
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
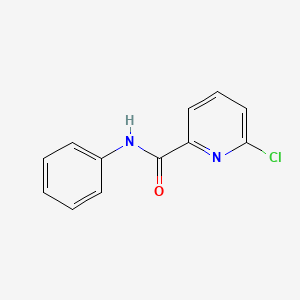
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
